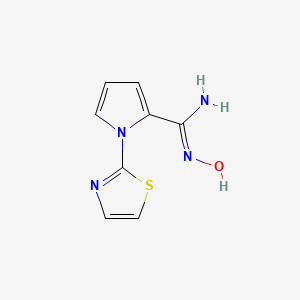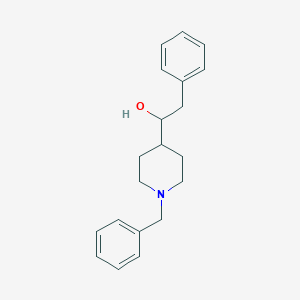
2,6-Diiodopyrazine
Overview
Description
OSM-S-660 (VENUS OSM-6600-S-ND) is a security audit device and firewall manufactured by the company VENUSTECH. It is designed for network security purposes and features a combination of 6 Gigabit Ethernet ports and 4 Gigabit optical ports in a 1U form factor. The device is used for security auditing, monitoring, and protection in network environments .
Mechanism of Action
Target of Action
This compound is part of a broader class of compounds known as pyrazines, which have been found to exhibit a wide range of biological activities . .
Mode of Action
Pyrazine derivatives, in general, have been found to exhibit various biological activities, including antibacterial, antifungal, and antiviral activities, as well as kinase inhibition .
Biochemical Pathways
Pyrazine derivatives can affect various biochemical pathways depending on their specific structures and targets . .
Result of Action
As a pyrazine derivative, it may have various effects depending on its specific targets and mode of action . .
Biochemical Analysis
Biochemical Properties
2,6-Diiodopyrazine plays a significant role in biochemical reactions, particularly in the context of halogen bonding and interactions with enzymes and proteins. The compound’s iodine atoms can form halogen bonds with electron-rich sites on biomolecules, influencing their structure and function. For instance, this compound can interact with enzymes such as cytochrome P450, affecting its catalytic activity. Additionally, the compound may bind to proteins like albumin, altering their conformation and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cellular environments, this compound can influence cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Furthermore, the compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The iodine atoms in this compound can form halogen bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their DNA-binding affinity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity . Its degradation products may also exhibit biological activity, complicating the interpretation of long-term effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in maximal biological activity without adverse effects . Beyond this range, the compound’s toxicity increases, leading to detrimental effects on animal health.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 and UDP-glucuronosyltransferases play crucial roles in these metabolic processes. The biotransformation of this compound can affect metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to albumin and other plasma proteins, facilitating its distribution in the bloodstream. Additionally, specific transporters may mediate the uptake and efflux of this compound across cellular membranes. These interactions influence the compound’s localization and accumulation within different tissues, affecting its biological activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum. Targeting signals and post-translational modifications may direct this compound to these compartments, where it can exert its effects on gene expression, enzyme activity, and cellular metabolism. The localization of this compound within these organelles is essential for understanding its mechanism of action and potential therapeutic applications .
Chemical Reactions Analysis
Without specific information, we can only speculate on the types of reactions OSM-S-660 might undergo. common reactions in organic chemistry include oxidation, reduction, substitution, and addition. Reagents and conditions would depend on the specific functional groups present in the compound. Major products formed from these reactions would also vary based on the reaction type.
Scientific Research Applications
OSM-S-660’s scientific research applications likely extend beyond its use as a security audit device. While I don’t have direct evidence, similar compounds are often employed in various fields:
Network Security: Given its role as a security device, OSM-S-660 contributes to network protection, intrusion detection, and threat prevention.
Industrial Control Systems (ICS): It may be used to secure critical infrastructure and industrial networks.
Cybersecurity Research: Researchers might study its effectiveness in detecting and mitigating cyber threats.
Network Monitoring: OSM-S-660 could aid in monitoring network traffic and identifying anomalies.
Comparison with Similar Compounds
Unfortunately, I don’t have a list of similar compounds to directly compare with OSM-S-660. its uniqueness lies in its combination of Gigabit Ethernet and optical ports for security auditing.
Remember that this information is based on available data, and for precise details, consulting official documentation or contacting VENUSTECH directly would be advisable
Properties
IUPAC Name |
2,6-diiodopyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2I2N2/c5-3-1-7-2-4(6)8-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGFMLMNWQGILQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451477 | |
| Record name | 2,6-Diiodopyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58138-79-7 | |
| Record name | 2,6-Diiodopyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)









